molecular formula C15H9BrN2OS2 B12147288 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147288
M. Wt: 377.3 g/mol
InChI Key: AGKJSXDDLNRYFZ-JYRVWZFOSA-N
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Description

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative designed for advanced chemical and pharmacological research. This compound is characterized by a 3-bromophenyl group at the N-3 position of the thiazolidinone core and a 4-pyridylmethylene substituent at the C-5 position. The bromophenyl group is known to enhance lipophilicity, which can influence the molecule's ability to bind to hydrophobic enzyme pockets, while the pyridylmethylene moiety contributes to electronic interactions due to its aromatic nitrogen atom . Thiazolidinone derivatives are a significant class of heterocyclic compounds renowned for their diverse biological activities . This compound is primarily investigated in scientific studies for its potential antimicrobial, anti-inflammatory, and anticancer properties . Researchers value it as a key building block in medicinal chemistry for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR). Its mechanism of action is believed to involve interaction with specific biological targets, such as enzymes or receptors, potentially inhibiting their activity by binding to active sites or allosteric regulatory sites . The product is supplied for chemical and biological research applications only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H9BrN2OS2

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-3-(3-bromophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9BrN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-

InChI Key

AGKJSXDDLNRYFZ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Role of Catalysts

  • Bi(SCH₂COOH)₃ : Enhances cyclization by stabilizing the transition state via Lewis acid interactions.

  • VOSO₄ : Acts as an oxidizing agent, facilitating thiol-to-thione conversion.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol) : Favor Schiff base formation but may slow cyclization.

  • PEG-400 : Non-volatile and recyclable, ideal for microwave synthesis.

Temperature Optimization

  • 70–80°C : Ideal for balancing reaction rate and byproduct suppression.

  • >100°C : Risk of desulfurization or ring degradation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridylmethylene group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and pyridylmethylene groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • 3-(3-Nitrophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromophenyl and pyridylmethylene groups also provides a distinct electronic environment, potentially leading to unique interactions with biological targets.

Biological Activity

3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This thiazolidinone derivative is characterized by a five-membered ring containing sulfur and nitrogen, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is C15H12BrN2OSC_{15}H_{12}BrN_2OS with a molecular weight of approximately 377.28 g/mol. The structure includes:

  • A 3-bromophenyl group
  • A 4-pyridylmethylene moiety
  • A thiazolidinone core featuring a thioxo group

This unique structure enhances the compound's potential to interact with various biological targets, making it an attractive candidate for further research.

Antimicrobial Activity

Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
  • Case Study : A derivative similar to 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrated activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

Anticancer Properties

Research has shown that compounds in the thiazolidinone family can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Signaling Pathways : They may block key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
  • Case Study : In vitro studies revealed that thiazolidinones can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity:

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : Similar thiazolidinones have been reported to reduce inflammation in animal models, suggesting a therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activities of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-(4-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-oneC15H12ClN2OSC_{15}H_{12}ClN_2OSContains chlorophenyl groupAntimicrobial and anticancer
5-(2-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-oneC11H10N2OSC_{11}H_{10}N_2OSLacks bromine substitutionAntifungal properties
3-(2-Methoxyphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-oneC15H13N2O2SC_{15}H_{13}N_2O_2SFeatures methoxy substituentEnhanced solubility and activity

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

Answer:
The synthesis typically involves multi-step procedures, starting with condensation of a bromophenyl-substituted thiazolidinone precursor with a pyridyl-aldehyde derivative. Key steps include:

  • Knoevenagel condensation under reflux conditions (e.g., ethanol or DMSO as solvents) to form the methylene bridge .
  • Optimization of reaction parameters (temperature: 70–90°C, time: 6–12 hours) to enhance yield and purity .
  • Use of acid/base catalysts (e.g., piperidine) to accelerate imine formation .
    Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization in ethyl acetate or methanol finalizes product isolation .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~434) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the methylene group) using SHELXL for refinement .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Answer:
Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic bond lengths) require:

  • Dynamic NMR experiments to assess conformational flexibility in solution .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) influencing solid-state vs. solution structures .
  • Cross-validation using DFT calculations to model electronic environments .

Advanced: What experimental frameworks elucidate biological activity mechanisms?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
    • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ via ELISA) .
  • Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Systematic substituent variation : Replace bromophenyl with chloro-/methoxy groups to assess electronic effects .
  • Bioisosteric replacement : Swap pyridyl with quinoline to test π-stacking efficacy .
  • Dose-response curves : Compare IC₅₀ values across analogs to identify pharmacophores .

Advanced: What crystallographic challenges arise during refinement?

Answer:

  • Twinning : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
  • Disorder modeling : Apply PART instructions for flexible alkyl chains .
  • High-resolution data : Leverage SHELXL’s restraints (e.g., SIMU, DELU) to manage thermal motion .

Basic: How to monitor reaction progress and purity?

Answer:

  • TLC : Use silica plates with UV-active indicators (e.g., 254 nm) and eluents like ethyl acetate/hexane (3:7) .
  • HPLC : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

Advanced: How to address solubility limitations in bioactivity assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) to maintain compound stability .
  • Prodrug derivatization : Introduce phosphate esters at the pyridyl group to enhance aqueous solubility .

Advanced: How to ensure synthetic reproducibility across labs?

Answer:

  • Standardized protocols : Document inert atmosphere (N₂/Ar) requirements for moisture-sensitive steps .
  • Inter-lab validation : Share crude reaction mixtures for independent HPLC/MS analysis .

Advanced: What in vitro models assess metabolic stability?

Answer:

  • Hepatocyte incubations : Measure parent compound depletion over 60 minutes (LC-MS quantification) .
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® kits) identify isoform-specific interactions .

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